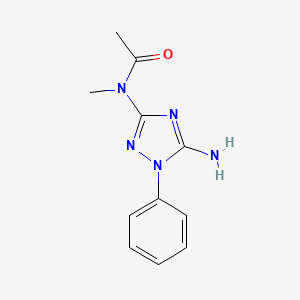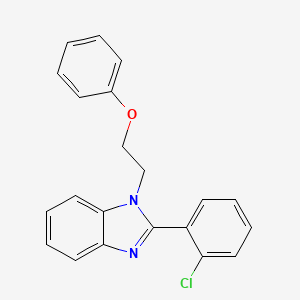![molecular formula C18H27N3O B5798969 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)
1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine
説明
1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine, also known as MPAP, is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and addiction research.
作用機序
1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine is a selective sigma-1 receptor agonist. The sigma-1 receptor is a protein that is expressed in various tissues, including the brain. It is involved in the regulation of various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Activation of the sigma-1 receptor by 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This modulation results in the anxiolytic, antidepressant, and anti-addictive effects of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine.
Biochemical and Physiological Effects:
1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in various animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine has been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine in laboratory experiments is its selectivity for the sigma-1 receptor. This selectivity allows researchers to study the specific effects of sigma-1 receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of using 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
The potential therapeutic applications of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine are vast and diverse. Future research should focus on further elucidating the mechanism of action of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine, as well as its potential use in the treatment of various neuropsychiatric disorders. Additionally, the development of more efficient synthesis methods and more soluble analogs of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine could facilitate its use in laboratory experiments and clinical trials. Finally, the potential use of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine as a tool for studying the sigma-1 receptor and its role in various cellular processes should be further explored.
合成法
The synthesis of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine involves the reaction of 1-benzyl-4-phenylpiperazine with 4-methylpiperidine in the presence of acetic anhydride. The resulting compound is then purified using column chromatography to obtain pure 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine. This synthesis method has been widely used in research laboratories and has been optimized for large-scale production.
科学的研究の応用
1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neuropsychiatric disorders.
特性
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-16-7-9-19(10-8-16)15-18(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-6,16H,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIBQEWTGXOKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328748 | |
| Record name | 2-(4-methylpiperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643588 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methylpiperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
CAS RN |
397880-89-6 | |
| Record name | 2-(4-methylpiperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)


![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)
![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)

![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)
![N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5798985.png)
